molecular formula C16H15ClN2O3 B7685819 N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide

N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide

Cat. No. B7685819
M. Wt: 318.75 g/mol
InChI Key: FDDGHRDKTUMYLW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide, also known as BMDH, is a compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMDH is a hydrazone derivative that has been synthesized through a variety of methods and has been studied for its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the production of reactive oxygen species. N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One major advantage of N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide is its ability to selectively target cancer cells while sparing normal cells, reducing the potential for side effects. However, N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide.

Future Directions

There are several future directions for the study of N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide, including the investigation of its potential use as an anti-cancer agent in vivo. Further studies are also needed to determine the optimal dosage and administration route for N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide, as well as its potential use in combination with other anti-cancer agents. Additionally, the development of more efficient synthesis methods for N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide could help to improve its availability for research and potential clinical use.

Synthesis Methods

The synthesis of N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has been achieved through a variety of methods, including the reaction of 3,4-dimethoxybenzohydrazide with benzaldehyde in the presence of an acid catalyst. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl bromide in the presence of a base catalyst. These methods have been optimized to produce high yields of N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide with minimal impurities.

Scientific Research Applications

N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as an anti-cancer agent.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-7-11(9-15(14)22-2)16(20)19-18-10-12-5-3-4-6-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGHRDKTUMYLW-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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